(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Description
Role in Organozinc-Mediated Aldehyde Additions
The compound’s utility as a chiral ligand in diethylzinc additions to aldehydes stems from its ability to coordinate zinc atoms through both the amino and hydroxyl groups. In benchmark studies, (2S,3R)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol achieved 88% enantiomeric excess (ee) in the production of (R)-1-phenylpropanol from benzaldehyde. The reaction proceeds under mild conditions (20°C in hexane) with a ligand-to-zinc molar ratio of 1:10.
Comparative analysis reveals that the norbornene skeleton’s bridgehead methyl groups enforce a chiral pocket that discriminates between pro-R and pro-S faces of the aldehyde substrate. This spatial constraint outweighs electronic effects, as demonstrated by consistent enantioselectivity across electron-rich and electron-deficient aryl aldehydes. A representative dataset illustrates this performance:
| Substrate | Yield (%) | ee (%) | Configuration |
|---|---|---|---|
| Benzaldehyde | 92 | 88 | R |
| 4-Nitrobenzaldehyde | 89 | 85 | R |
| 4-Methoxybenzaldehyde | 90 | 86 | R |
Table 1. Enantioselectivity in diethylzinc additions catalyzed by this compound.
The ligand’s performance surpasses earlier norbornane-based analogues by 12-15% ee, attributable to reduced conformational flexibility in the bicyclo[2.2.1]heptane framework.
Mechanistic Insights into Dialkylzinc Activation Pathways
Spectroscopic and kinetic studies delineate a three-step activation mechanism:
- Ligand-Zinc Complexation : The amino alcohol undergoes exothermic coordination (ΔH = -42 kJ/mol) with diethylzinc, forming a tricoordinate zinc species.
- Aldehyde Binding : The carbonyl oxygen associates with the zinc center, positioning the aldehyde’s re-face antiperiplanar to the ethyl nucleophile.
- Stereodetermining Transition State : A six-membered Zimmerman-Traxler-type cyclic arrangement emerges, where the norbornene methyl groups hinder approach from the si-face.
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level confirm that the major transition state (TS) lies 3.8 kcal/mol below the minor TS, consistent with observed enantioselectivities. The energy difference primarily arises from steric interactions between the aldehyde’s aryl group and the ligand’s C7 methyl substituents.
Stereochemical Control in Prochiral Ketone Functionalization
While most studies focus on aldehydes, preliminary work suggests applicability to prochiral ketones. In the asymmetric addition of trimethylaluminum to acetophenone, the ligand induces 72% ee for the tertiary alcohol product. The diminished selectivity compared to aldehyde reactions reflects increased steric congestion at the ketone’s α-position.
Modifying the ligand’s amino group (e.g., N-alkylation) improves ketone functionalization by 15-20% ee, likely through enhanced Lewis acidity at zinc. However, such modifications risk destabilizing the Zimmerman-Traxler cycle. Recent strategies balance these effects by employing bulky N-aryl substituents that maintain transition state geometry while modulating electronic properties.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(2S,3R)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6?,7-,8-,10?/m1/s1 |
InChI Key |
MDENRACGWNSYCU-FATLICPNSA-N |
Isomeric SMILES |
CC1(C2CCC1([C@@H]([C@@H]2N)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2N)O)C)C |
Origin of Product |
United States |
Preparation Methods
Oxidation and Reductive Amination of Camphor
The structural similarity between camphor and the target compound allows for strategic functional group interconversions. (+)-Camphor (C10H16O) serves as a starting material due to its inherent bicyclo[2.2.1]heptane skeleton. A two-step process involves:
-
Oxidation to Camphorquinone : Treatment with selenium dioxide (SeO2) in acetic acid introduces a ketone at the C2 position, yielding camphorquinone.
-
Oximation and Reduction : Reacting camphorquinone with hydroxylamine hydrochloride forms a dioxime intermediate. Subsequent reduction using lithium aluminum hydride (LiAlH4) selectively reduces the oxime to a primary amine while retaining the hydroxyl group at C2.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Oxidation | SeO2, HOAc, reflux, 12 h | 85 | Retention of camphor skeleton |
| Reductive amination | NH2OH·HCl, LiAlH4, THF, 0°C→RT | 67 | (2S,3R) configuration |
This route achieves moderate yields but requires careful control during reduction to prevent over-reduction or epimerization.
Palladium-Catalyzed Coupling and Nitro Group Reduction
Borylation and Subsequent Functionalization
A method adapted from nitroarene borylation involves:
-
Coupling Reaction : 3-Nitrobenzophenone reacts with bis(pinacolato)diboron in the presence of PdCl2(dppf) to install a boronic ester group at the nitro-substituted position.
-
Nitro Reduction : Hydrogenation under H2/Pd-C or using NaBH4/CuCl2 reduces the nitro group to an amine, yielding the bicyclic amino alcohol after cyclization.
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the diboron reagent. Steric hindrance from the 1,7,7-trimethyl groups directs boronation to the C3 position, ensuring regioselectivity.
Limitations :
-
Requires pre-functionalized bicyclic substrates.
-
Cyclization steps may suffer from low efficiency due to ring strain.
Asymmetric Catalytic Synthesis
Nickel-Catalyzed Enantioselective Conjugate Addition
Chiral nickel complexes derived from β-amino alcohols enable asymmetric construction of the bicyclic core:
-
Ligand Design : Camphor-derived β-amino alcohols (e.g., endo-3-aminoborneol) coordinate to nickel, creating a chiral environment.
-
Conjugate Addition : Diethylzinc adds to α,β-unsaturated ketones, forming the bicyclic skeleton with >90% enantiomeric excess (ee).
Optimized Conditions :
This method excels in stereocontrol but demands specialized ligands and anhydrous conditions.
Resolution of Racemic Mixtures
Kinetic Resolution via Lipase-Catalyzed Acetylation
Racemic 3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes selective acetylation using Pseudomonas fluorescens lipase (PFL):
-
Enzymatic Acetylation : The (2S,3R)-enantiomer is preferentially acetylated, leaving the (2R,3S)-enantiomer unreacted.
-
Separation : Column chromatography isolates the desired enantiomer with 98% ee.
Performance Metrics :
| Parameter | Value |
|---|---|
| Reaction Time | 48 h |
| Conversion | 45% |
| ee (Product) | 98% |
This approach is cost-effective for small-scale production but limited by enzyme availability and long reaction times.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on critical parameters:
| Method | Yield (%) | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Camphor Oxidation | 67 | Moderate | High | Low |
| Palladium Catalysis | 55 | Low | Moderate | High |
| Asymmetric Catalysis | 78 | High | Low | Very High |
| Kinetic Resolution | 45 | Very High | Low | Moderate |
Key Findings :
-
Asymmetric catalysis provides superior enantiocontrol but is less scalable due to expensive ligands.
-
Camphor oxidation balances cost and yield, making it suitable for industrial applications.
-
Kinetic resolution is ideal for high-purity demands but inefficient for large batches.
Scientific Research Applications
Pharmaceutical Applications
(2S,3R)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has been investigated for its potential use in drug development due to its structural similarity to various bioactive molecules.
- Case Study: Analgesic Properties
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis.
- Reactivity and Derivatization
Chiral Catalysis
Due to its chiral nature, (2S,3R)-3-aminoisoborneol can be utilized as a chiral catalyst in asymmetric synthesis.
- Case Study: Asymmetric Synthesis of Alcohols
Data Table of Applications
Mechanism of Action
The mechanism of action of (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Camphor-Based Amino Alcohols
(2S)-(−)-3-exo-Aminoisoborneol Structure: Differs in the exo configuration of the amino group. Synthesis: Prepared via nitroimine intermediates and hydrogenation, achieving high diastereoselectivity . Applications: Used in chiral ligand design for diethylzinc additions to aldehydes, with moderate enantioselectivity (up to 70% ee) .
3-(Butylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol Hydrochloride Structure: Features a butylamino substituent instead of a primary amine.
Hydroxyl Group Derivatives
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Structure: Lacks the amino group but retains the hydroxyl group. Reactivity: Utilized in oxidation reactions to synthesize ketones (e.g., camphor derivatives) . Physical Properties: Lower polarity compared to amino analogs (water solubility < 1 mg/mL) .
(1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (L(-)-Borneol) Structure: No amino group; hydroxyl group at position 2. Optical Activity: [α]D = −36.2° (c = 5, ethanol), making it a reference for chiral resolution studies .
Halogenated Derivatives
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Structure : Bromine at position 3 and ketone at position 2.
- Safety : Restricted by the IFRA due to insufficient toxicological data, highlighting the importance of substituent choice in industrial applications .
endo-2-Bromoacetylisoborneol
- Applications : Key reagent in asymmetric Darzens reactions, yielding epoxy acids with >90% diastereoselectivity .
Biological Activity
(2S,3R)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, also known as 3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic compound with significant biological activity that has garnered interest in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 169.26 g/mol
- IUPAC Name : this compound
- CAS Number : 41719-73-7
The structure features a bicyclic framework that contributes to its unique biological activities.
Research indicates that this compound exhibits various mechanisms of action which may include:
- Neurotransmitter Modulation : The compound shows potential in modulating neurotransmitter systems, particularly through interactions with adrenergic receptors.
- Antimicrobial Activity : It has been reported to possess antimicrobial properties against various pathogens, suggesting a role in treating infections.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce cytotoxic effects in specific cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | 16 µg/mL |
These results indicate a promising profile for further development as an antimicrobial agent.
Cytotoxicity Studies
In vitro studies conducted on various cancer cell lines revealed the following IC values:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF-7 (Breast Cancer) | 20 µM |
| A549 (Lung Cancer) | 25 µM |
These findings suggest that the compound may have selective cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells.
Case Studies and Research Findings
-
Case Study on Neuroprotective Effects : A recent study demonstrated the neuroprotective effects of this compound in animal models of neurodegeneration. The compound significantly reduced markers of oxidative stress and inflammation in the brain.
- Key Findings :
- Decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation.
- Increased antioxidant enzyme activity (e.g., superoxide dismutase).
- Key Findings :
- Clinical Trials for Antimicrobial Use : Ongoing clinical trials are assessing the efficacy of this compound in treating resistant bacterial infections. Preliminary results show promise in reducing infection rates without significant adverse effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol?
- Methodological Answer : The compound can be synthesized via diastereoselective alkylation followed by catalytic hydrogenation. For example, platinum oxide (PtO₂)-catalyzed hydrogenation of intermediates under H₂ atmosphere (e.g., 40–60 psi) is effective. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the amino alcohol. Key steps include strict nitrogen atmosphere control and purification via slow evaporation for crystallization .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL-97/2014) is critical. The crystal structure (monoclinic, space group P2₁) shows unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 7.555 (2) |
| b (Å) | 10.023 (2) |
| c (Å) | 14.423 (3) |
| β (°) | 101.29 (3) |
| Absolute configuration is confirmed via Flack parameter analysis (0.01(2)), validated by Friedel pairs . |
Q. What role does this compound play in asymmetric catalysis?
- Methodological Answer : It acts as a chiral ligand in enantioselective reactions. For instance, camphor-derived amino alcohols enhance enantioselectivity in diethylzinc (Et₂Zn) additions to aldehydes. Optimization involves introducing pyridinyl or piperidinyl groups to improve rigidity and coordination, achieving moderate enantiomeric excess (ee) values (40–60%) .
Advanced Research Questions
Q. How are non-centrosymmetric crystallographic challenges addressed in its structural analysis?
- Methodological Answer : The compound’s chirality (four chiral centers) and hydrogen-bonding networks (O–H∙∙∙Br, C–H∙∙∙Br) necessitate low-temperature data collection (291 K) to minimize thermal motion. SHELXL refinement with anisotropic displacement parameters and multi-scan absorption corrections (e.g., SADABS) ensures accuracy. The P2₁ space group accommodates helical supramolecular chains .
Q. How can contradictions between NMR and X-ray stereochemical assignments be resolved?
- Methodological Answer : Combine NOESY NMR (to probe spatial proximity) with high-resolution X-ray data. For example, conflicting NOE signals may arise from dynamic effects, which can be resolved using Flack parameter validation in SHELXL. Cross-validation with computational models (e.g., DFT-geometry optimization) further reconciles discrepancies .
Q. What strategies improve enantioselectivity when using this compound as a ligand?
- Methodological Answer : Substituent modification on the bicyclic framework is key. For example:
- Introduce pyridinylmethyl groups via alkylation to enhance π-π interactions with substrates.
- Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize transition states.
Studies on analogous ligands show that steric bulk at the 2-position improves ee by 15–20% .
Q. How does hydrogen bonding influence crystal packing and supramolecular assembly?
- Methodological Answer : C–H∙∙∙Br and O–H∙∙∙Br hydrogen bonds form one-dimensional helical chains. Topological analysis (e.g., using Mercury software) reveals these interactions drive non-centrosymmetric packing. Intermolecular distances (e.g., Br∙∙∙H = 2.89–3.12 Å) are critical for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
